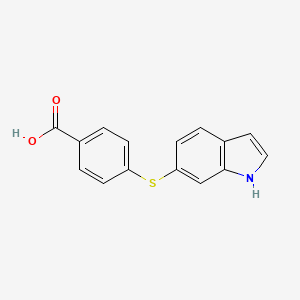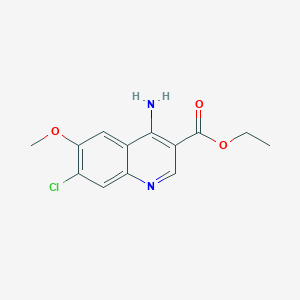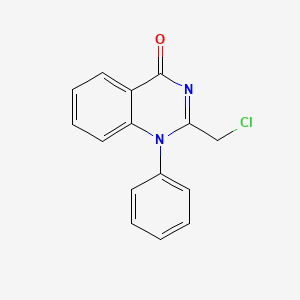![molecular formula C15H12FN3O B11847022 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one CAS No. 143501-88-6](/img/structure/B11847022.png)
5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a naphthylamine group attached to the 2-position via a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor as the fluorinating agent in the presence of silver carbonate (Ag2CO3) as a catalyst . The reaction proceeds under mild conditions, yielding the desired fluorinated product with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of 5-amino-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one.
Substitution: Formation of 5-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. Additionally, the naphthylamine group can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-aminopyrimidine: Lacks the naphthylamine group, making it less effective in DNA intercalation.
2-{[(Naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Uniqueness
The presence of both the fluorine atom and the naphthylamine group in 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one imparts unique properties, such as enhanced binding affinity to molecular targets and increased stability under physiological conditions. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
143501-88-6 |
|---|---|
Formule moléculaire |
C15H12FN3O |
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
5-fluoro-2-[(naphthalen-1-ylamino)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H12FN3O/c16-12-8-18-14(19-15(12)20)9-17-13-7-3-5-10-4-1-2-6-11(10)13/h1-8,17H,9H2,(H,18,19,20) |
Clé InChI |
UFONYVBYFUPCSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NCC3=NC=C(C(=O)N3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)


![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)




